N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide is a hybrid molecule combining an adamantane moiety with a 1,3,4-oxadiazole ring system. The adamantane group, known for its lipophilic and rigid bicyclic structure, enhances bioavailability and membrane permeability, while the 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. This compound’s 2-methoxyethyl substituent on the oxadiazole ring likely improves solubility compared to non-polar analogs, making it a candidate for pharmacological applications such as antimicrobial, antiviral, or neuroprotective agents .
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-21-3-2-13-18-19-15(22-13)17-14(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEOFZRFVUQMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Adamantane-1-Carbonyl Chloride
Adamantane-1-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction is typically conducted under reflux in anhydrous conditions:
Yields exceed 90% when using a 1:3 molar ratio of acid to SOCl₂.
Formation of the Carboxamide
The acyl chloride reacts with 5-amino-1,3,4-oxadiazole derivatives in the presence of a base (e.g., triethylamine) to form the carboxamide bond:
This step achieves 75–85% yields under ice-cooled conditions to minimize side reactions.
Synthesis of 5-(2-Methoxyethyl)-1,3,4-Oxadiazole
Hydrazide Intermediate Preparation
2-Methoxyethyl hydrazide is synthesized via hydrazinolysis of methyl 2-methoxyethyl carboxylate:
Cyclization to 1,3,4-Oxadiazole
Cyclization of the hydrazide with adamantane-1-carbonyl chloride is mediated by phosphorus oxychloride (POCl₃) or thionyl chloride :
Optimized conditions (Table 1) yield 70–80% product with minimal byproducts.
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Toluene | DMF | Toluene |
| Temperature (°C) | 110 | 80 | 110 |
| Reaction Time (h) | 4 | 6 | 4 |
| Yield (%) | 68 | 72 | 80 |
Alternative Routes and Modifications
Diazotization-Coupling Approach
A two-step protocol involves diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline followed by coupling with activated aromatics. While this method is effective for phenylazo derivatives, adapting it for methoxyethyl substitution requires careful pH control (pH 9–10) and low temperatures (0–5°C).
Mannich Reaction for Functionalization
Introducing the methoxyethyl group via a Mannich reaction with formaldehyde and 2-methoxyethylamine has been explored. However, competing side reactions reduce yields to 50–60%, making this route less favorable.
Analytical Characterization
Spectroscopic Validation
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core can disrupt viral replication by interfering with viral ion channels, while the oxadiazole ring can inhibit enzymes critical for cancer cell proliferation. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Containing 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11 ()
- Structure : Benzamide and furan substituents on the oxadiazole core.
- Activity : Tested against fungal strains (e.g., Candida albicans), with LMM11 showing moderate antifungal activity compared to fluconazole .
- Solubility : Formulated with DMSO and Pluronic F-127, suggesting poor aqueous solubility .
Key Structural Differences :
- The target compound’s 2-methoxyethyl group may confer better solubility than nitro- or benzyl-substituted analogs.
Adamantane-Containing Heterocyclic Analogs
5-(Adamantane-1-yl)-1,2,4-triazole-3-thiones ()
- Structure : Replaces oxadiazole with a 1,2,4-triazole ring and thione group.
- Physicochemical Properties: Melting points range from 148–210°C; solubility in n-butanol and ethanol .
- Activity : Exhibited antihypoxic effects in rats, with alkyl chain length correlating to efficacy. For example, 3-hexylthio derivatives prolonged survival time under hypoxia by 1.7× versus controls .
Key Functional Comparisons :
- Oxadiazole vs. Triazole/Tetrazole : Oxadiazoles generally exhibit higher metabolic stability, while triazoles and tetrazoles offer diverse hydrogen-bonding patterns.
- Adamantane Role : Enhances membrane penetration across all analogs, but bioactivity depends on substituent polarity and heterocycle electronics.
Adamantane-Indole Hybrids ()
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides
Key Contrast :
Q & A
Q. What are the established synthetic routes for N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides derived from adamantane-1-carbohydrazide. Key steps include:
Formation of the oxadiazole ring : Reacting adamantane-1-carbohydrazide with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol) to form 5-adamantyl-1,3,4-oxadiazole-2-thiol .
Substitution : Introducing the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl halides or Mitsunobu reactions .
- Optimization Strategies :
- Catalysts : Use CuI or DMSO to accelerate coupling reactions .
- Solvents : Ethanol or DMF improves solubility of intermediates .
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 6 hours reflux → 30 minutes) .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | KOH, CS₂, ethanol, reflux | 75–85 | |
| Methoxyethyl substitution | 2-methoxyethyl bromide, DMF, 80°C | 60–70 |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane proton environments (δ 1.6–2.1 ppm) and oxadiazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the adamantane-oxadiazole core .
- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) but exhibits limited aqueous solubility. Use sonication or co-solvents (e.g., 10% PEG-400) for in vitro assays .
- Stability : Stable at 4°C for >6 months in anhydrous DMSO. Degrades at pH <3 or >10; buffer solutions should be neutral .
Advanced Research Questions
Q. How does the adamantane moiety influence the pharmacokinetic properties and target binding affinity compared to non-adamantane analogues?
- Methodological Answer :
- Lipophilicity : Adamantane increases logP by ~2 units, enhancing membrane permeability (measured via PAMPA assays) .
- Target Interactions : Rigid adamantane structure improves binding to hydrophobic enzyme pockets (e.g., Aurora-A kinase), validated via molecular docking .
- Comparative Studies : Replace adamantane with cyclohexane; observe 3–5-fold lower IC₅₀ in cancer cell lines (e.g., MCF-7) .
Q. What strategies can resolve contradictory data in biological activity assays, such as variations in IC₅₀ values across cancer cell lines?
- Methodological Answer :
- Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
- Data Normalization : Include reference drugs (e.g., doxorubicin) and normalize viability to ATP levels (CellTiter-Glo®) .
- Statistical Analysis : Apply ANOVA with post-hoc tests to account for inter-experimental variability .
Table 2 : Example IC₅₀ Variability in Breast Cancer Lines
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.5 | MTT | |
| MDA-MB-231 | 28.7 ± 3.2 | SRB |
Q. What computational methods are suitable for elucidating the interaction mechanisms between this compound and Aurora-A kinase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in the kinase ATP-binding pocket (PDB: 1MQ4) .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogues to optimize substituent electronegativity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the oxadiazole 5-position .
- Bioactivity Testing : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via MIC assays .
- Key Findings :
- Electron-withdrawing groups (e.g., -NO₂) improve bacterial membrane disruption .
- Bulky substituents reduce solubility but increase target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
